Cas no 945367-17-9 (5-Nitro-2-(pyridin-2-ylamino)benzonitrile)
5-Nitro-2-(pyridin-2-ylamino)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Nitro-2-(pyridin-2-ylamino)benzonitrile
- AKOS005171441
- CS-0360842
- STK501362
- ALBB-004895
- MFCD09455394
- LS-01810
- H23623
- 945367-17-9
- 5-nitro-2-[(pyridin-2-yl)amino]benzonitrile
- 5-Nitro-2-(2-pyridinylamino)benzonitrile
- DTXSID101275805
-
- MDL: MFCD09455394
- Inchi: 1S/C12H8N4O2/c13-8-9-7-10(16(17)18)4-5-11(9)15-12-3-1-2-6-14-12/h1-7H,(H,14,15)
- InChI Key: CCEDMUKBTAKLPF-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=C(C#N)C=1)NC1C=CC=CN=1)=O
Computed Properties
- Exact Mass: 240.06472551Da
- Monoisotopic Mass: 240.06472551Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 94.5Ų
5-Nitro-2-(pyridin-2-ylamino)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 036711-500mg |
5-Nitro-2-(pyridin-2-ylamino)benzonitrile |
945367-17-9 | 500mg |
$189.00 | 2023-09-09 | ||
| TRC | N233345-250mg |
5-Nitro-2-(pyridin-2-ylamino)benzonitrile |
945367-17-9 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | N233345-500mg |
5-Nitro-2-(pyridin-2-ylamino)benzonitrile |
945367-17-9 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | N233345-1000mg |
5-Nitro-2-(pyridin-2-ylamino)benzonitrile |
945367-17-9 | 1g |
$ 720.00 | 2022-06-03 | ||
| abcr | AB405097-500 mg |
5-Nitro-2-(pyridin-2-ylamino)benzonitrile |
945367-17-9 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB405097-1 g |
5-Nitro-2-(pyridin-2-ylamino)benzonitrile |
945367-17-9 | 1 g |
€322.50 | 2023-07-19 | ||
| abcr | AB405097-500mg |
5-Nitro-2-(pyridin-2-ylamino)benzonitrile; . |
945367-17-9 | 500mg |
€269.00 | 2025-02-13 | ||
| abcr | AB405097-1g |
5-Nitro-2-(pyridin-2-ylamino)benzonitrile; . |
945367-17-9 | 1g |
€317.00 | 2025-02-13 | ||
| A2B Chem LLC | AI98090-500mg |
5-Nitro-2-(pyridin-2-ylamino)benzonitrile |
945367-17-9 | >95% | 500mg |
$467.00 | 2024-07-18 | |
| A2B Chem LLC | AI98090-1g |
5-Nitro-2-(pyridin-2-ylamino)benzonitrile |
945367-17-9 | >95% | 1g |
$509.00 | 2024-07-18 |
5-Nitro-2-(pyridin-2-ylamino)benzonitrile Suppliers
5-Nitro-2-(pyridin-2-ylamino)benzonitrile Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 5-Nitro-2-(pyridin-2-ylamino)benzonitrile
Introduction to 5-Nitro-2-(pyridin-2-ylamino)benzonitrile (CAS No. 945367-17-9)
5-Nitro-2-(pyridin-2-ylamino)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 945367-17-9, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic nitrile exhibits a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in medicinal chemistry and material science. The compound's molecular structure, featuring a nitro group and an amino-substituted pyridine moiety, positions it as a versatile intermediate for synthesizing more complex molecules with therapeutic and industrial relevance.
The synthesis and characterization of 5-Nitro-2-(pyridin-2-ylamino)benzonitrile involve meticulous attention to reaction conditions and purification techniques to ensure high yield and purity. The presence of both electron-withdrawing and electron-donating groups in its structure influences its reactivity, making it a valuable candidate for further functionalization. Researchers have leveraged these properties to explore its role in developing novel pharmacophores, particularly in the context of addressing unmet medical needs.
In recent years, the interest in 5-Nitro-2-(pyridin-2-ylamino)benzonitrile has been fueled by its demonstrated efficacy in preclinical studies as a precursor for compounds targeting various biological pathways. The nitro group, while traditionally associated with explosive compounds, plays a crucial role in modulating the electronic properties of the molecule, enabling interactions with biological targets such as enzymes and receptors. This has led to investigations into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
The pyridine ring in 5-Nitro-2-(pyridin-2-ylamino)benzonitrile is another key feature that contributes to its pharmacological potential. Pyridine derivatives are widely recognized for their ability to enhance drug bioavailability and binding affinity. By integrating this scaffold into drug candidates, scientists aim to improve the pharmacokinetic profiles of new therapies. The benzonitrile moiety further extends the compound's versatility, providing a site for additional chemical modifications that can fine-tune its biological activity.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of 5-Nitro-2-(pyridin-2-ylamino)benzonitrile. Molecular modeling studies have revealed insights into its interactions with biological targets, helping researchers design more effective derivatives. These simulations have been instrumental in predicting binding affinities and optimizing synthetic routes, thereby accelerating the drug discovery process.
One of the most compelling aspects of 5-Nitro-2-(pyridin-2-ylamino)benzonitrile is its potential in addressing resistant pathogens. In an era where antibiotic resistance poses a significant global health challenge, novel compounds with unique mechanisms of action are urgently needed. The structural features of this compound make it an attractive candidate for developing next-generation antibiotics or antivirals. Early studies have shown promising results in inhibiting bacterial enzymes and viral proteases, suggesting its broad applicability.
The industrial relevance of 5-Nitro-2-(pyridin-2-ylamino)benzonitrile extends beyond pharmaceuticals. Its derivatives have shown promise in material science applications, particularly in the development of advanced polymers and organic electronic materials. The ability to incorporate this compound into functional materials highlights its versatility and underscores its importance as a building block for innovative technologies.
Regulatory considerations are also critical when evaluating the commercial viability of 5-Nitro-2-(pyridin-2-ylamino)benzonitrile. Compliance with safety standards and environmental regulations ensures that its production and use do not pose undue risks. Manufacturers must adhere to stringent guidelines to ensure that the compound is handled responsibly throughout its lifecycle.
Future research directions for 5-Nitro-2-(pyridin-2-ylamino)benzonitrile include exploring new synthetic methodologies that enhance yield and sustainability. Additionally, investigating its interactions with complex biological systems will provide deeper insights into its therapeutic potential. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.
In conclusion, 5-Nitro-2-(pyridin-2-ylamino)benzonitrile (CAS No. 945367-17-9) represents a fascinating compound with far-reaching implications in pharmaceuticals and material science. Its unique structural features and demonstrated biological activity make it a cornerstone of modern chemical research. As scientists continue to unravel its potential, we can expect significant advancements that will shape the future of medicine and technology.
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